molecular formula C22H17NO5 B2734805 (Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951972-70-6

(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No. B2734805
M. Wt: 375.38
InChI Key: FZNLKBVJYKUKKT-JAIQZWGSSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H17NO5 and its molecular weight is 375.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformation

The synthesis and transformation of derivatives similar to "(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" have been studied extensively. These compounds are often synthesized through reactions involving furanone derivatives, demonstrating the versatility and reactivity of such structures in producing a wide range of heterocyclic compounds.

  • Ring Transformation : The conversion of 2(3H)-furanone into oxazinone and pyrimidinone derivatives showcases the chemical reactivity and potential for creating diverse heterocyclic structures from furanone-based precursors. The study by Hashem et al. (2017) detailed the synthesis of these derivatives through thermolysis and base-catalyzed decomposition, highlighting the structural versatility of furanone derivatives in heterocyclic chemistry (Hashem et al., 2017).

  • Copolymerization : Research by Wang et al. (2012) explored the synthesis and copolymerization of fully bio-based benzoxazines, revealing the potential of furan-containing compounds in developing sustainable materials with enhanced thermal properties. This study underscores the application of furan derivatives in creating bio-based polymers with desirable characteristics (Wang et al., 2012).

  • Aza-Piancatelli Rearrangement : The work by Reddy et al. (2012) on furan-2-yl(phenyl)methanol derivatives undergoing aza-Piancatelli rearrangement to yield oxazine derivatives demonstrates the synthetic utility of furan derivatives in constructing complex heterocyclic frameworks. This highlights the compound's relevance in synthetic organic chemistry and its potential in generating novel structures (Reddy et al., 2012).

Potential Pharmacological Activities

While direct pharmacological applications of "(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one" were not explicitly found in the literature, related studies on furan derivatives and benzoxazine compounds provide insights into the possible areas of application:

  • Biological Activity of Benzoxazine Derivatives : Studies have shown that benzoxazine derivatives exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For example, Rudyanto et al. (2015) examined the cytotoxicity of benzoxazine and aminomethyl derivatives of eugenol against the MCF-7 cancer cell line, suggesting the potential of such compounds in pharmacological research (Rudyanto et al., 2015).

properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-25-15-6-4-14(5-7-15)23-12-18-19(27-13-23)9-8-17-21(24)20(28-22(17)18)11-16-3-2-10-26-16/h2-11H,12-13H2,1H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNLKBVJYKUKKT-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(furan-2-ylmethylene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

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